molecular formula C10H10FNO3 B107356 (S)-3-(3-氟苯基)-5-(羟甲基)恶唑烷-2-酮 CAS No. 919081-42-8

(S)-3-(3-氟苯基)-5-(羟甲基)恶唑烷-2-酮

货号 B107356
CAS 编号: 919081-42-8
分子量: 211.19 g/mol
InChI 键: XYUGDJIYKLSISX-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one" is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic compounds that have garnered interest due to their utility in asymmetric synthesis and their presence in bioactive molecules. The fluorine atom on the phenyl ring and the hydroxymethyl group on the oxazolidinone core suggest potential for interesting chemical properties and reactivity.

Synthesis Analysis

The synthesis of chiral oxazolidinones can be achieved through various methods. For instance, the synthesis of enantiomerically pure oxazolidinones has been demonstrated by the conjugate addition of lithiated oxazolidinone derivatives to cinnamoyl derivatives, yielding products with high diastereoselectivity and enantiomeric excess . Additionally, the synthesis of isomeric oxazolidinones from amino propanediols has been reported, which provides a method for obtaining different stereoisomers of oxazolidinone compounds . These methods highlight the versatility of oxazolidinone synthesis and the potential for creating a wide range of chiral molecules, including "(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one".

Molecular Structure Analysis

The molecular structure of oxazolidinones can be elucidated using techniques such as X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazolidinone derivative was determined by X-ray means, which can provide insights into the stereochemistry and conformation of these molecules . Such structural analyses are crucial for understanding the relationship between the molecular structure of oxazolidinones and their reactivity or biological activity.

Chemical Reactions Analysis

Oxazolidinones participate in a variety of chemical reactions, often serving as intermediates or synthons in the synthesis of complex molecules. The presence of a chiral auxiliary in oxazolidinones can influence the outcome of reactions, such as the aforementioned conjugate addition, where the chiral auxiliary can be removed and recovered after the reaction . The fluorine atom in "(S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one" may also affect its reactivity, potentially leading to selective reactions at the fluorinated phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of substituents like fluorine or hydroxymethyl groups can alter these properties significantly. The spectral behavior of oxazolidinones can be studied using NMR, which provides information on the electronic environment of the atoms within the molecule and can indicate the presence of different isomers, as seen in the study of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones . These properties are essential for the practical application of oxazolidinones in chemical synthesis and pharmaceutical development.

科学研究应用

恶唑烷酮作为新型抗菌剂

恶唑烷酮,包括 (S)-3-(3-氟苯基)-5-(羟甲基)恶唑烷-2-酮等化合物,已经成为一类新型的合成抗菌剂,具有独特的抑菌机制,抑制细菌中的蛋白质合成。该类药物已被发现对多种重要的人类病原体有效,例如耐甲氧西林金黄色葡萄球菌 (MRSA)、耐万古霉素肠球菌和耐青霉素肺炎链球菌。利奈唑胺是该类药物的杰出代表,展示了该类药物的潜力,具有良好的药代动力学和对革兰氏阳性病原体的广谱活性,表明进一步修饰以增强效力和扩大活性范围的可能性 (Diekema 和 Jones,2000 年)。

新型恶唑烷酮衍生物的开发

最近的研究重点是开发具有改善生物学特征的新型恶唑烷酮类抗菌剂。对这些化合物的追求是由对针对耐药菌株的更有效治疗方法的需求所驱动的。这包括大量正在研究的衍生物,展示了活性药物工业在寻找具有更广泛作用范围的有效恶唑烷酮化合物方面的参与。其目标不仅是解决当前的抗菌耐药性挑战,而且是预测未来的需求,有可能将这些新药推向市场 (Poce 等人,2008 年)。

恶唑烷酮杂交体以增强活性

将恶唑烷酮与其他抗菌药效团杂交的策略已显示出创造对 MRSA 具有增强活性的化合物的希望,解决了与现有恶唑烷酮衍生物(如利奈唑胺)相关的局限性。这些杂交体旨在与多种细菌靶标相互作用或减轻已知的副作用,为对抗耐药革兰氏阳性病原体提供了一种新颖的方法。药物开发中的这一创新方向突出了恶唑烷酮核在生成具有更广泛抗菌应用潜力的新型抗 MRSA 剂方面的多功能性 (Jiang、Liu 和 Gao,2020 年)。

属性

IUPAC Name

(5S)-3-(3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUGDJIYKLSISX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(=O)N1C2=CC(=CC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582381
Record name (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919081-42-8
Record name (5S)-3-(3-Fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of amine 102 (39.2 g, 160.0 mmol) in anhydrous THF (300 mL) was cooled to −78° C. in a dry-ice/acetone bath before a solution of n-butyl lithium (n-BuLi, 2.5 M solution in hexane, 70.4 mL, 176 mmol, 1.1 equiv) was dropwise added under N2. The resulting reaction mixture was subsequently stirred at −78° C. for 1 h before a solution of (R)-(−)-glycidyl butyrate (25.37 g, 24.6 mL, 176 mmol, 1.1 equiv) in anhydrous THF (100 mL) was dropwise added into the reaction mixture at −78° C. under N2. The resulting reaction mixture was stirred at −78° C. for 30 min before being gradually warmed to room temperature for 12 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (200 mL), and the resulting mixture was stirred at room temperature for 1 h before EtOAc (200 mL) was added. The two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated aqueous NaCl (100 mL), dried over MgSO4, and concentrated in vacuo. White crystals precipitated from the concentrated solution when most of the solvent was evaporated. The residue was then treated with 20% EtOAc/hexane (100 mL) and the resulting slurry was stirred at room temperature for 30 min. The solids were collected by filtration and washed with 20% EtOAc/hexane (2×50 mL) to afford the desired (5R)-(3-(3-fluoro-phenyl)-5-hydroxymethyl-oxazolidin-2-one 103 (24.4 g, 72.3% yield) as white crystals. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.34-3.72 (m, 2H), 3.83 (dd, 1H, J=6.2, 9.0 Hz), 4.09 (t, 111, J=12.0 Hz), 4.68-4.75 (m, 1H), 5.23 (t, 1H, J=5.6 Hz, OH), 6.96 (m, 1H), 7.32-7.56 (m, 3H). C10H10FNO3, LCMS (EI) m/e 212 (M++H).
Name
Quantity
39.2 g
Type
reactant
Reaction Step One
Quantity
70.4 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
24.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
5R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。